Teniloxazine is classified under psychoanaleptics, specifically as an antidepressant agent. It is part of a broader category that includes various medications used to treat depressive disorders, anxiety disorders, chronic pain, and addiction . The drug's chemical structure is characterized by its unique functional groups, which contribute to its pharmacological effects.
The synthesis of Teniloxazine involves several steps that can be achieved through different methods. A primary synthesis route consists of the following key reactions:
An alternative synthesis method involves a base reaction between 1-[2-(2-thienyl)phenoxy]-2,3-epoxypropane and 2-aminoethyl hydrogen sulfate .
The molecular formula of Teniloxazine is , with a molar mass of approximately 289.39 g/mol . The compound features a complex structure that includes a morpholine ring, a thiophene moiety, and various aromatic components. Its structural representation can be illustrated through its SMILES notation and InChI identifiers, which provide insight into its three-dimensional conformation.
Teniloxazine participates in various chemical reactions primarily related to its pharmacological activity:
These interactions are crucial for its antidepressant effects.
The mechanism of action for Teniloxazine involves multiple pathways:
Teniloxazine possesses several notable physical and chemical properties:
These properties influence its formulation and therapeutic application.
Teniloxazine is primarily used in clinical settings for treating major depressive disorder. Its unique mechanism allows it to be effective not only as an antidepressant but also potentially as a neuroprotective agent due to its initial development focus. Research continues into its broader applications within psychiatric medicine, particularly concerning multi-target approaches that address complex mood disorders .
Teniloxazine (CAS 62473-79-4) is a morpholine-containing antidepressant with the systematic IUPAC name 2-{[2-(thiophen-2-ylmethyl)phenoxy]methyl}morpholine [5]. Its molecular formula is C₁₆H₁₉NO₂S, corresponding to a molecular weight of 289.39 g/mol. Structurally, it features:
Table 1: Atomic Composition of Teniloxazine
Element | Count | Bond Type | Hybridization |
---|---|---|---|
Carbon | 16 | sp³/sp² | Tetrahedral/Planar |
Nitrogen | 1 | sp³ | Tetrahedral |
Oxygen | 2 | sp³/sp² | Tetrahedral/Planar |
Sulfur | 1 | sp² | Thiophene ring |
While teniloxazine synthesis primarily employs classical organic transformations, metal-catalyzed methodologies have been explored for analogous antidepressants. For example, transition metals (e.g., nickel, ruthenium) facilitate C–N coupling or reductive amination in structurally related compounds [1]. However, direct applications to teniloxazine are limited. One reported approach uses palladium-catalyzed Suzuki coupling to install the thiophene moiety, though yields remain suboptimal (<45%) [5]. Recent advances suggest copper(I)-mediated epoxide ring-opening could optimize amine functionalization, potentially enhancing stereoselectivity [3].
The industrial synthesis relies on epoxide-amine cyclization:
Table 2: Teniloxazine Synthesis Methods
Method | Key Reagent | Yield (%) | Limitations |
---|---|---|---|
Epoxide-Amine Cyclization | Sodium hydride/TBAI | 70–75 | Moderate stereoselectivity |
Ring-Closing Metathesis (RCM) | Grubbs II catalyst | 65 | High catalyst cost |
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 40–45 | Low regioselectivity |
Lipophilicity and Solubility:
Solid-State Stability:
Spectroscopic Properties:
Table 3: Physicochemical and Pharmacological Properties
Property | Value | Method/Reference |
---|---|---|
Molecular Weight | 289.39 g/mol | MS [5] |
LogP | 3.2 | HPLC [10] |
pKa | 8.9 (tertiary amine) | Potentiometry [5] |
H-Bond Acceptors/Donors | 3 / 1 | Computed [5] |
Polar Surface Area | 38.2 Ų | Computed [10] |
Primary Pharmacological Targets | Norepinephrine transporter (NET), 5-HT2A receptor | Radioligand binding [4] [10] |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7